molecular formula C14H16N2O B8689061 4-(4-Ethylbenzyl)-3-methoxypyridazine

4-(4-Ethylbenzyl)-3-methoxypyridazine

Cat. No. B8689061
M. Wt: 228.29 g/mol
InChI Key: HEFYLULLNGINIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Ethylbenzyl)-3-methoxypyridazine is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Ethylbenzyl)-3-methoxypyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Ethylbenzyl)-3-methoxypyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(4-Ethylbenzyl)-3-methoxypyridazine

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

4-[(4-ethylphenyl)methyl]-3-methoxypyridazine

InChI

InChI=1S/C14H16N2O/c1-3-11-4-6-12(7-5-11)10-13-8-9-15-16-14(13)17-2/h4-9H,3,10H2,1-2H3

InChI Key

HEFYLULLNGINIB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2=C(N=NC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 6:1 mixture of (4-ethylphenyl)-(3-chloro-6-methoxypyridazin-5-yl)-methanol and (4-ethylphenyl)-(3-chloro-6-methoxypyridazin-4-yl)-methanol (10.7 g), 5% palladium/carbon (5.4 g) and acetic acid (80 ml) were suspended and stirred under a hydrogen atmosphere at room temperature for 22 hours. After filtration to remove the insoluble materials, the filtrate was concentrated under reduced pressure and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=1:2 to chloroform:methanol=10:1) to give 4-(4-ethylbenzyl)-3-methoxy-pyridazine (2.88 g) and 4-(4-ethylbenzyl)-3-methoxy-pyridazine acetate salt (3.32 g).
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-5-yl)-methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(4-ethylphenyl)-(3-chloro-6-methoxypyridazin-4-yl)-methanol
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
catalyst
Reaction Step One

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